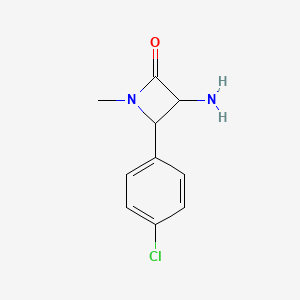
3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CX-614 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
作用机制
The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one is not fully understood, but it is believed to act as a positive allosteric modulator of AMPA receptors in the brain. This results in an increase in synaptic plasticity and the strengthening of synaptic connections, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented. This compound has been found to enhance long-term potentiation (LTP) and long-term depression (LTD) in the brain, which are important processes for learning and memory. It has also been shown to increase the release of glutamate, a neurotransmitter that is essential for synaptic plasticity.
实验室实验的优点和局限性
The advantages of using 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one in laboratory experiments include its well-established synthesis method, its ability to enhance synaptic plasticity, and its potential applications in the treatment of neurological conditions. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are many potential future directions for research on 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one. Some possible areas of investigation include its potential use in the treatment of other neurological conditions, such as depression and anxiety, and its potential applications in the field of cognitive enhancement. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a promising compound for use in scientific research. Its ability to enhance synaptic plasticity and improve cognitive function make it a potential treatment for a range of neurological conditions. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for this compound.
合成方法
The synthesis of 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one involves the reaction of 4-chlorobenzaldehyde with methylamine and ethylglyoxalate. The resulting product is then subjected to a series of chemical reactions to produce the final compound. This synthesis method has been well-established and is widely used in scientific research.
科学研究应用
3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of effects on the brain and nervous system, including enhancing synaptic plasticity and improving cognitive function. As a result, it has been investigated as a potential treatment for a range of neurological conditions, including Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
3-amino-4-(4-chlorophenyl)-1-methylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-13-9(8(12)10(13)14)6-2-4-7(11)5-3-6/h2-5,8-9H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJGSLDHBOPDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C1=O)N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810123.png)

![7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2810125.png)


![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2810130.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2810131.png)




![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B2810144.png)

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2810146.png)